molecular formula C22H18FNO5 B2770530 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798639-63-0

4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2770530
CAS No.: 1798639-63-0
M. Wt: 395.386
InChI Key: PTDZWVFNCULFNZ-UHFFFAOYSA-N
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Description

4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves several steps. The process typically begins with the preparation of the azetidin-3-yl intermediate, followed by the introduction of the 4-fluorophenoxy and benzoyl groups. The final step involves the formation of the pyran-2-one ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

    Hydrolysis: The ester linkage in the pyran-2-one ring can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction pathway chosen .

Scientific Research Applications

4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 4-((1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO5/c1-14-9-19(11-21(25)27-14)29-20-12-24(13-20)22(26)15-3-2-4-18(10-15)28-17-7-5-16(23)6-8-17/h2-11,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDZWVFNCULFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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